Gly-gly-tyr-arg

Overview

Description

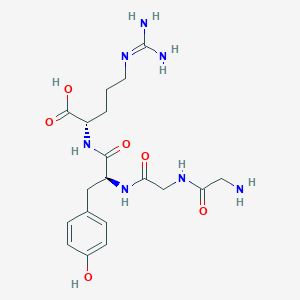

Papain Inhibitor is a peptide compound with the sequence H-Gly-Gly-Tyr-Arg-OH and a molecular weight of 451.4 g/mol . It is known for its ability to inhibit the peptidase activity of papain, a cysteine protease enzyme found in papaya and mountain papaya . Papain is widely used in various biochemical applications due to its ability to cleave peptide bonds involving basic amino acids, leucine, or glycine .

Biochemical Analysis

Biochemical Properties

Glycyl-Glycyl-Tyrosyl-Arginine is involved in several biochemical reactions. It has been used in the synthesis of the dimethoxyphosphotyrosine adduct .

Cellular Effects

The effects of Glycyl-Glycyl-Tyrosyl-Arginine on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycyl-Glycyl-Tyrosyl-Arginine can change over time. Information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Glycyl-Glycyl-Tyrosyl-Arginine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Papain Inhibitor can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Papain Inhibitor follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: Papain Inhibitor primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

Coupling Reagents: Carbodiimides (e.g., DCC, EDC) are commonly used to activate carboxyl groups for peptide bond formation.

Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is often used to protect amino groups during synthesis.

Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.

Major Products: The primary product of these reactions is the Papain Inhibitor peptide itself. By-products may include unreacted amino acids and truncated peptides, which are removed during purification .

Scientific Research Applications

Papain Inhibitor has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.

Biology: Employed in cell isolation procedures to prevent proteolytic degradation of proteins.

Industry: Utilized in the production of enzyme-based products, including detergents and food processing aids.

Mechanism of Action

Papain Inhibitor exerts its effects by binding to the active site of papain, thereby preventing the enzyme from cleaving peptide bonds. The inhibitor interacts with key residues in the active site, such as cysteine and histidine, which are crucial for the enzyme’s catalytic activity . This binding results in the formation of a stable enzyme-inhibitor complex, effectively blocking the enzyme’s function .

Comparison with Similar Compounds

E-64: A potent cysteine protease inhibitor that irreversibly binds to the active site of papain.

Leupeptin: A reversible inhibitor of serine and cysteine proteases, including papain.

Chymostatin: An inhibitor of chymotrypsin-like proteases, also effective against papain.

Uniqueness: Papain Inhibitor is unique due to its specific peptide sequence, which allows for selective inhibition of papain without affecting other proteases. This selectivity makes it a valuable tool in research and industrial applications where precise inhibition of papain is required .

Biological Activity

Gly-Gly-Tyr-Arg (this compound) is a peptide composed of the amino acids glycine (Gly), tyrosine (Tyr), and arginine (Arg). Its biological activity has been the subject of various studies, particularly in the context of its physiological roles, potential therapeutic applications, and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a tetrapeptide with the following structure:

- Chemical Formula : C₁₃H₁₈N₄O₄

- Molecular Weight : 298.31 g/mol

1. Role in Protein Synthesis

This compound has been implicated in protein synthesis due to its composition of essential amino acids. Research indicates that dipeptides like Gly-Tyr can enhance nitrogen balance and support growth in parenterally fed subjects, as demonstrated in studies involving neonatal rats .

2. Antioxidant Properties

Tyrosine is known for its antioxidant properties. The presence of this amino acid in this compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cellular health.

3. Neuroprotective Effects

Studies have shown that peptides containing arginine may exert neuroprotective effects by modulating nitric oxide (NO) production. Arginine is a precursor to NO, which plays a crucial role in neurotransmission and vascular function . this compound may therefore have implications in treating neurodegenerative diseases.

4. Modulation of Immune Response

The immunomodulatory effects of peptides are well-documented. This compound may influence immune cell activity through its interaction with receptors on immune cells, potentially enhancing their response to pathogens or inflammatory stimuli .

Case Study 1: Growth Support in Neonates

In a study involving neonatal rats, this compound was administered as part of a parenteral nutrition regimen. The results indicated that this peptide significantly improved growth metrics and nitrogen balance compared to control groups receiving standard amino acid solutions .

Case Study 2: Neuroprotection in Animal Models

Research examining the neuroprotective effects of peptides similar to this compound found that administration reduced neuronal apoptosis in models of oxidative stress. This suggests potential therapeutic applications for peptides in conditions like Alzheimer's disease .

Research Findings

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHHBGPPJXISY-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990433 | |

| Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70195-20-9 | |

| Record name | Glycyl-glycyl-tyrosyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070195209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.